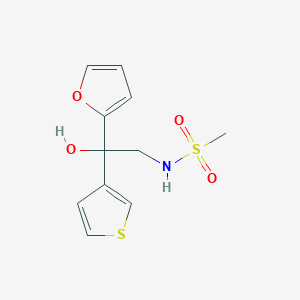

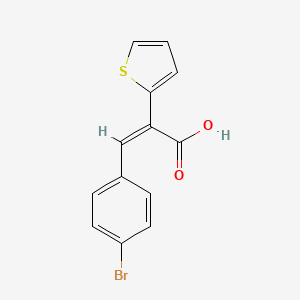

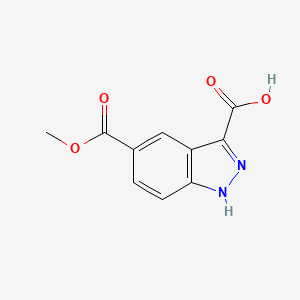

![molecular formula C24H18ClN3 B2776971 3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-06-1](/img/structure/B2776971.png)

3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines and their derivatives, such as pyrroloquinolines, are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are often used as building blocks in the synthesis of complex molecules and pharmaceuticals .

Synthesis Analysis

Quinolines can be synthesized using various methods. For instance, one approach to synthesize pyrroloquinoline derivatives involves the reaction of 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) via a one-pot van Leusen reaction and cyclization under basic conditions .Molecular Structure Analysis

The molecular structure of quinolines involves a fused ring system with a benzene ring and a pyridine ring. In the case of pyrroloquinolines, an additional pyrrole ring is fused to the quinoline core .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions would depend on the substituents present on the quinoline ring.Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on their specific structure. Generally, they are aromatic compounds and exhibit the typical properties of such compounds, including stability and planarity .Scientific Research Applications

Structural and Optical Properties

The structural and optical properties of derivatives similar to 3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline have been extensively studied. For instance, the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, revealing that these compounds exhibit polycrystalline structures in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. These studies provide insights into the potential applications of these compounds in materials science, particularly in the development of thin film technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Another significant application of 4H-pyrano[3,2-c]quinoline derivatives is in the field of photovoltaics. Research has demonstrated that thin films of these compounds exhibit photovoltaic properties when deposited using thermal evaporation techniques. These properties include rectification behavior and photovoltaic effects under both dark and illuminated conditions, suggesting their utility in the fabrication of organic-inorganic photodiode devices. This research opens avenues for the use of such compounds in enhancing the efficiency and functionality of photodiodes and similar devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

The influence of substituent groups on the dielectric properties of 4H-pyrano[3,2-c]quinoline derivatives thin films has been explored, highlighting the compound's potential in electronic applications. These studies show that the electrical conductivity and dielectric properties of such compounds can be significantly affected by the presence of different substituent groups, pointing towards their possible use in electronic materials and devices where such properties are crucial (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-1-(2-ethylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-2-16-7-3-6-10-22(16)28-24-19-8-4-5-9-21(19)26-15-20(24)23(27-28)17-11-13-18(25)14-12-17/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEJCKKWLFZTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

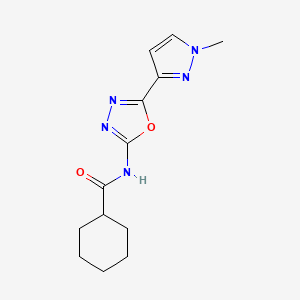

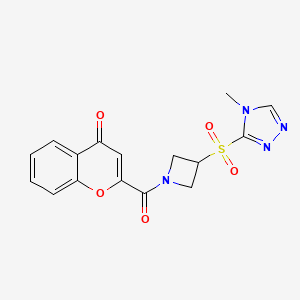

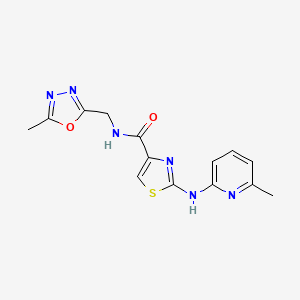

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2776898.png)

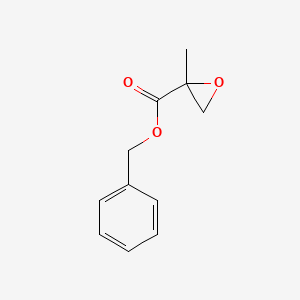

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2776902.png)

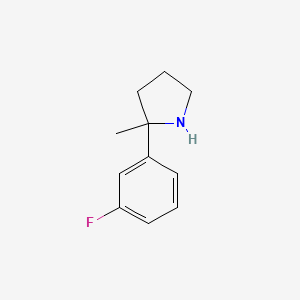

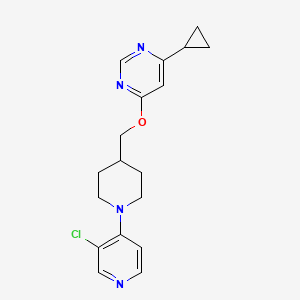

![4-[[4-(3H-Benzimidazole-5-carbonyl)piperazin-1-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2776908.png)

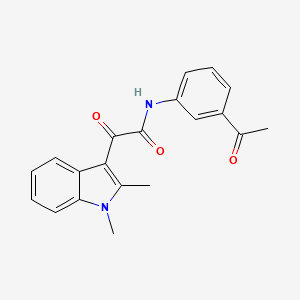

![N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2776909.png)